Prynachlor is a selective, pre-emergence herbicide belonging to the acetanilide family. [, , ] It is primarily used to control annual grasses and certain broadleaf weeds in crops like maize, soybeans, and sorghum. [, , ] Prynachlor disrupts weed growth by inhibiting cell division and protein synthesis. []
Prynachlor, chemically known as 2-chloro-N-phenylacetamide, is a herbicide primarily used in agricultural practices to control various weeds. It is particularly effective against grasses and certain broadleaf weeds. The compound operates by inhibiting specific enzymatic processes within plants, thereby disrupting their growth and development.
Prynachlor is classified under the category of herbicides and is part of the chemical family known as acetanilides. It is often marketed under various trade names, including Basamaize. The compound is synthesized from simple organic precursors, making it accessible for commercial production. Prynachlor's primary application is in crop protection, particularly in maize cultivation, where it helps manage weed populations efficiently.
Prynachlor can be synthesized through several methods, with one common route involving the reaction of 2-chloro-N-phenylacetamide with specific reagents. The synthesis typically requires careful control of reaction conditions to ensure the desired product yield and purity.
Technical Details:
Prynachlor has a specific molecular structure characterized by its chlorinated aromatic ring and acetamide functional group. The chemical formula for Prynachlor is , with a molecular weight of approximately 171.64 g/mol.
Key Structural Features:
Prynachlor undergoes various chemical reactions that are crucial for its activity as a herbicide. One significant reaction involves its interaction with plant enzymes responsible for growth regulation.
Key Reactions:
The mechanism of action for Prynachlor involves its interference with specific biochemical pathways in plants. By inhibiting key enzymes like proteases and α-amylases, Prynachlor disrupts normal physiological processes.
Process Overview:
Prynachlor finds extensive use in agricultural practices, particularly in the cultivation of maize. Its primary applications include:
Prynachlor (C₁₂H₈ClF₃N₂O₄), a fluorinated aromatic herbicide, experienced a rapid regulatory decline in the early 2020s due to evolving environmental policies. Its approval timeline reflects shifting global attitudes toward persistent chemicals:
Table 1: Global Regulatory Status Evolution of Prynachlor
Region/Country | Initial Approval | Key Restrictions | Current Status (2025) | Primary Regulatory Driver |
---|---|---|---|---|
European Union | 2008 | 2022: Withdrawn under CLP amendments [1] | Banned | Hazardous properties classification |
Canada | 2010 | 2023: Added to CEPA Schedule 1, Part 2 [1] | Phase-out completed 2024 | PFAS analog concerns |
Australia | 2011 | 2024: Designated fluorinated chemical status [1] | Assessment certificate required | AICIS chemical risk assessment |
United States | 2009 | 2025: TSCA PBT rule amendments [9] | Limited industrial uses only | Persistent/Bioaccumulative/Toxic (PBT) criteria |
Chile | 2012 | 2023: Listed as hazardous substance [1] | Notification mandatory | Decree 57/2021 (GHS implementation) |
The Australian Industrial Chemicals Introduction Scheme (AICIS) classified Prynachlor as a "designated fluorinated chemical" in 2024, subjecting it to rigorous assessment certificate requirements due to its structural similarity to perfluorohexanesulfonic acid (PFHxS) [1]. Canada's Environment and Climate Change Canada (ECCC) accelerated its phase-out by adding fluorinated compounds excluding fluoropolymers to CEPA Schedule 1, Part 2 in 2023, citing demonstrated environmental harm [1]. The European Commission's 2024 CLP amendments reinforced labeling and digital compliance requirements that effectively eliminated Prynachlor from agricultural markets [9].
Three interconnected drivers precipitated Prynachlor's obsolescence:
PFAS-Specific Regulations: Global policy targeting per- and polyfluoroalkyl substances (PFAS) directly impacted Prynachlor's fluorinated structure. The Dutch National Institute for Public Health and the Environment (RIVM) added 100 PFAS compounds to its Substances of Very High Concern (ZZS) list in December 2024, mandating emission reduction plans for industries using such chemicals [9]. Canada's State of PFAS Report (March 2025) concluded that PFAS-class chemicals excluding fluoropolymers are "harmful to human health and the environment," triggering strict risk management [1].
Circular Economy Policies: Legislation promoting product lifecycle accountability reduced tolerance for persistent herbicides. The EU's waste framework directive required SCIP (Substances of Concern In articles) notifications for SVHCs, increasing regulatory burdens for Prynachlor formulations [9]. Circular economy principles emphasizing reuse and recycling conflicted with Prynachlor's environmental persistence (t₁/₂ >180 days in soil), aligning it with "planned obsolescence" models criticized for generating waste [3].
Hazard Classification Expansions: Updated hazard classes under the EU's CLP regulation (December 2024) introduced stricter digital labeling requirements and "urgent need for supply chain awareness" of hazardous properties [1] [9]. Prynachlor's bioaccumulation potential (log Kow >4.2) triggered mandatory poison center notifications under Annex VIII, increasing compliance costs by approximately 35% according to ECHA enforcement data [9].
Prynachlor's regulatory decline outpaced structurally distinct herbicides due to its fluorine content and persistence profile:
Table 2: Obsolescence Vulnerability Comparison of Select Herbicides (2015-2025)
Herbicide | Chemical Class | Key Obsolescence Trigger | Regulatory Status Trend | Market Survival Factors |
---|---|---|---|---|
Prynachlor | Fluorinated aromatic | PFAS regulations | Near-total global ban | Low alternatives in niche crops |
Glyphosate | Phosphonoglycine | Carcinogenicity concerns | Restricted but available | Critical agricultural dependency |
Benzyl alcohol | Natural analog [6] | Low persistence | Expanding approvals | Biodegradability |
Atrazine | Chlorinated triazine | Water contamination | Regional bans | Cost-effectiveness in corn production |
Pelargonic acid | Fatty acid | Low toxicity [6] | Unrestricted | Organic farming compatibility |
Unlike benzyl alcohol-based herbicides—which gained approval due to rapid environmental degradation (t₁/₂ <5 days) and low bioaccumulation potential [6]—Prynachlor exhibited "regulatory domino effects" from PFAS policies. Its phase-out in Canada preceded broader PFAS restrictions in firefighting foams and consumer products (Phase 1: 2025; Phase 2: textiles/cosmetics) [1]. Conversely, non-fluorinated herbicides like pelargonic acid avoided SVHC classification despite similar efficacy in weed control, benefiting from natural occurrence and reduced persistence [6]. The EU's 2025 PIC Regulation additions of PFHxS-related compounds created export barriers that eliminated Prynachlor's market viability where alternatives existed [9].
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